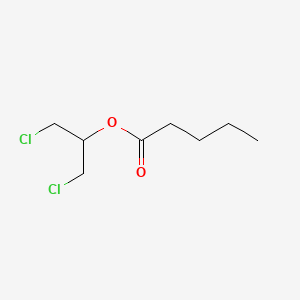
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound with a complex structure that includes both ester and halogen functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of pentanoic acid with an alcohol derivative that contains the 2-chloro-1-(chloromethyl)ethyl group. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and the corresponding alcohol.
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Pentanoic acid and the corresponding alcohol.
Substitution: New derivatives with substituted functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid and alcohol components, which can then interact with biological targets. The chlorine atoms can participate in substitution reactions, leading to the formation of new derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Similar ester structure but lacks the chlorine atoms.
Pentanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the chloromethyl group.
Pentanoic acid, 2-ethyl-, methyl ester: Contains an ethyl group instead of the chloromethyl group.
Uniqueness
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of both chlorine atoms and the ester functional group
Properties
CAS No. |
88606-64-8 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl pentanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-8(11)12-7(5-9)6-10/h7H,2-6H2,1H3 |
InChI Key |
WCOHYIYOFJBWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















